Eprozinol

Description

Structure

3D Structure

Properties

IUPAC Name |

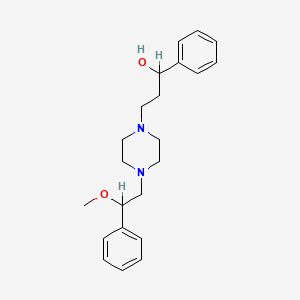

3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19/h2-11,21-22,25H,12-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRHLIUOSXVKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27588-43-8 (di-hydrochloride) | |

| Record name | Eprozinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10865642 | |

| Record name | Eprozinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32665-36-4 | |

| Record name | 4-(2-Methoxy-2-phenylethyl)-α-phenyl-1-piperazinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32665-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprozinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprozinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprozinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eprozinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPROZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ21AK8IVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprozinol's Mechanism of Action in Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a bronchodilator agent used in the treatment of obstructive airway diseases. Its mechanism of action in bronchial smooth muscle is multifaceted, primarily involving the antagonism of calcium-induced contractions, with a secondary, weak contribution from phosphodiesterase inhibition. This technical guide provides a comprehensive overview of the molecular pathways and cellular effects of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts in the field of respiratory therapeutics.

Core Mechanism of Action: A Multi-pronged Approach

This compound exerts its bronchodilatory effects through a combination of mechanisms that ultimately lead to the relaxation of airway smooth muscle. In vivo studies in guinea pigs have demonstrated that this compound effectively inhibits bronchospasm induced by histamine and serotonin.[1] Notably, its anti-bronchoconstrictor activity is independent of the adrenergic system, as its effects are not blocked by propranolol and are additive with isoprenaline.[1][2]

The primary mechanisms of action are:

-

Non-competitive Antagonism of Bronchoconstrictors: this compound acts as a non-competitive antagonist to several key bronchoconstricting agents, including serotonin, bradykinin, and acetylcholine.[2] This suggests that this compound does not compete for the same binding site as these agonists on their respective receptors but rather interferes with the downstream signaling pathways that lead to muscle contraction.

-

Non-specific Antagonism of Calcium-Induced Contractions: A crucial aspect of this compound's action is its ability to non-specifically antagonize smooth muscle contractions induced by barium chloride (BaCl₂) and calcium chloride (CaCl₂).[2] This strongly indicates that this compound interferes with the influx or utilization of extracellular calcium, a critical step in the excitation-contraction coupling of smooth muscle.

-

Weak Phosphodiesterase (PDE) Inhibition: While initially hypothesized as a primary mechanism, in vitro studies have revealed that this compound is a very weak inhibitor of phosphodiesterase (PDE), and this effect is only observed at high concentrations.[2] Consistent with this, this compound does not cause significant changes in the intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in tracheal tissue at concentrations that produce relaxation.[2]

-

Inhibition of Mast Cell Histamine Release: this compound has been shown to inhibit the release of histamine from mast cells.[2] This action contributes to its overall anti-bronchoconstrictive effect by reducing the levels of a potent endogenous bronchoconstrictor.

The following diagram illustrates the proposed overarching mechanism of action of this compound.

Signaling Pathways

Interference with Calcium Signaling

The contraction of bronchial smooth muscle is fundamentally dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). This compound's primary mechanism involves the disruption of this process. It non-specifically antagonizes contractions induced by agents that directly increase intracellular calcium, such as BaCl₂ and CaCl₂ in KCl-depolarized tissues.[2] This suggests an interference with calcium influx through voltage-operated and/or receptor-operated calcium channels, or a downstream effect on calcium-dependent contractile machinery.

The following diagram depicts the proposed site of action for this compound in the calcium signaling pathway of bronchial smooth muscle cells.

Minor Role of Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP. Inhibition of PDEs, particularly PDE4, in bronchial smooth muscle leads to an accumulation of cAMP, activation of Protein Kinase A (PKA), and subsequent muscle relaxation. While some bronchodilators, like theophylline, primarily act through this pathway, in vitro studies indicate that this compound is a very weak PDE inhibitor.[2] Furthermore, at therapeutic concentrations, it does not significantly alter cAMP or cGMP levels in tracheal tissue.[2] This suggests that PDE inhibition is not a major contributor to the primary bronchodilatory effect of this compound.

The diagram below illustrates the canonical PDE inhibition pathway and highlights the minor role of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity from in vitro studies.[2]

Table 1: Antagonistic Activity of this compound against Various Bronchoconstrictors

| Agonist | Parameter | Value |

| Serotonin | pD₂' | 4.21 ± 0.09 |

| Bradykinin | pD₂' | 3.81 ± 0.07 |

| Acetylcholine | pD₂' | 4.17 ± 0.07 |

pD₂' is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve.

Table 2: Relaxant Effects of this compound on Tracheal Smooth Muscle

| Tissue | Compound | pD₂ | Intrinsic Activity (α) |

| Calf Trachea | Isoprenaline | 7.93 ± 0.21 | 1 |

| This compound | 4.37 ± 0.17 | 1 | |

| Guinea Pig Trachea | Isoprenaline | 6.7 ± 0.10 | 1 |

| This compound | 2.5 ± 0.09 | 1 |

pD₂ is the negative logarithm of the EC₅₀ value.

Table 3: Inhibition of Mast Cell Histamine Release

| Compound | Concentration for 40% Inhibition |

| This compound | 2 x 10⁻⁶ M |

Experimental Protocols

This section outlines the general methodologies employed in the key in vitro experiments cited in this guide.

Isolated Tracheal Strip Preparation and Contractility Studies

This protocol is fundamental for assessing the direct effects of compounds on airway smooth muscle contraction and relaxation.

Objective: To measure the isometric contraction and relaxation of isolated tracheal smooth muscle strips in response to agonists and antagonists.

Methodology:

-

Tissue Preparation:

-

Tracheas are excised from euthanized animals (e.g., guinea pigs, calves).

-

The trachea is cleaned of adhering connective tissue and cut into rings.

-

The rings are then cut open opposite the smooth muscle to form strips.

-

Strips are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Isometric Tension Recording:

-

One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

The strips are placed under an optimal resting tension and allowed to equilibrate.

-

Changes in tension are recorded using a data acquisition system.

-

-

Experimental Procedure:

-

Contraction Studies: Cumulative concentration-response curves are generated for bronchoconstrictor agonists (e.g., acetylcholine, histamine) in the presence and absence of various concentrations of this compound to determine its antagonistic properties (pD₂' values).

-

Relaxation Studies: Tracheal strips are pre-contracted with an agonist to a stable plateau. Cumulative concentrations of a relaxant agent (e.g., this compound, isoprenaline) are then added to generate concentration-response curves and determine EC₅₀ and pD₂ values.

-

The following diagram provides a workflow for this experimental protocol.

Measurement of Cyclic Nucleotide Levels (cAMP/cGMP)

Objective: To quantify the intracellular levels of cAMP and cGMP in bronchial smooth muscle tissue following drug treatment.

Methodology:

-

Tissue Incubation: Isolated tracheal strips are prepared and incubated in organ baths as described above.

-

Drug Treatment: Tissues are exposed to this compound, a positive control (e.g., isoprenaline for cAMP, sodium nitroprusside for cGMP), or vehicle for a specified period.

-

Tissue Homogenization: Following incubation, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity. The frozen tissue is then homogenized in an appropriate buffer (e.g., trichloroacetic acid).

-

Quantification:

-

The homogenates are centrifuged, and the supernatant is collected.

-

cAMP and cGMP levels in the supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

-

Results are typically normalized to the protein content of the tissue pellet.

-

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PDE activity.

Methodology:

-

Enzyme Preparation: PDE enzymes can be isolated from bronchial smooth muscle tissue or recombinant forms of specific PDE isoenzymes can be used.

-

Assay Procedure:

-

The assay is typically performed in a multi-well plate format.

-

The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of various concentrations of the test compound (this compound).

-

The reaction is allowed to proceed for a defined time and then terminated.

-

The amount of product (AMP or GMP) formed is quantified. This can be done using various methods, including colorimetric, fluorescent, or radioisotopic detection.

-

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.

Conclusion

The bronchodilatory action of this compound in bronchial smooth muscle is primarily attributed to its non-specific antagonism of calcium-induced contractions. While it exhibits very weak phosphodiesterase inhibitory activity, this is unlikely to be a clinically significant mechanism of action at therapeutic doses. Additionally, its ability to inhibit histamine release from mast cells contributes to its overall anti-bronchoconstrictive profile. This comprehensive understanding of this compound's mechanism of action provides a solid foundation for its rational use in the treatment of obstructive airway diseases and for the development of novel therapeutic agents targeting similar pathways. Further research could focus on elucidating the precise molecular targets of this compound within the calcium signaling cascade to refine our understanding and potentially identify more specific and potent bronchodilators.

References

Eprozinol: A Technical Guide to its Pharmacodynamics and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a medication primarily utilized for the management of obstructive airway diseases, demonstrating both bronchodilator and mucolytic properties. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, with a focus on its interactions with various receptors and its impact on key signaling pathways. Quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental methodologies. Furthermore, this guide offers visual representations of the pertinent signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Pharmacodynamics

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the relaxation of bronchial smooth muscle and the modulation of mucus properties.

Anti-Bronchoconstrictive Effects

This compound has been demonstrated to antagonize the contractile effects of several key mediators of bronchoconstriction. In vitro studies have shown that this compound acts as a non-competitive antagonist at serotonin, bradykinin, and acetylcholine receptors on smooth muscle tissue.[1] This non-competitive antagonism suggests that this compound does not directly compete with the endogenous ligands for their binding sites but rather inhibits the receptor's ability to transduce a signal upon agonist binding. The activity of this compound's anti-bronchoconstrictor effects appears to be independent of the adrenergic system, as its action is not blocked by propranolol.

Mucolytic and Expectorant Effects

This compound also functions as a mucolytic and expectorant agent. Its mechanism in this regard is thought to involve the modulation of mucus composition and viscosity. This compound is believed to increase the production of serous mucus, which is less viscous and more easily cleared from the respiratory tract by ciliary action. Additionally, it may disrupt the disulfide bonds within mucus glycoproteins, leading to a reduction in mucus elasticity and consistency.

Mast Cell Stabilization

In addition to its direct effects on smooth muscle and mucus, this compound has been shown to inhibit mast cell degranulation. In vitro studies on human lung tissue have demonstrated that this compound can inhibit the release of histamine from mast cells following an immunological challenge.[1] Specifically, a 40% inhibition of histamine release was observed at a concentration of 2 x 10⁻⁶M.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacodynamic properties of this compound.

Table 1: Non-Competitive Antagonist Activity of this compound [1]

| Agonist | Tissue | Parameter | Value |

| Serotonin | Guinea Pig Ileum | pD₂ | 4.21 ± 0.09 |

| Bradykinin | Guinea Pig Ileum | pD₂ | 3.81 ± 0.07 |

| Acetylcholine | Guinea Pig Ileum | pD₂ | 4.17 ± 0.07 |

Table 2: Smooth Muscle Relaxation Potency of this compound [1]

| Tissue | Parameter | This compound | Isoprenaline |

| Calf Tracheal Smooth Muscle | pD₂ | 4.37 ± 0.17 | 7.93 ± 0.21 |

| Guinea Pig Trachea | pD₂ | 2.5 ± 0.09 | 6.7 ± 0.10 |

Table 3: Effect of this compound on Mast Cell Degranulation [1]

| Assay | Concentration | Effect |

| Inhibition of mast cell histamine release (human lung tissue) | 2 x 10⁻⁶M | 40% inhibition |

Table 4: Phosphodiesterase Inhibition [1]

| Assay | This compound Activity |

| Phosphodiesterase Inhibition | Very weak inhibitor at large concentrations |

Note: A comprehensive receptor binding profile for this compound detailing its affinity (Ki or IC50 values) for a wide range of receptors is not currently available in the public domain.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the pharmacodynamics of this compound.

Determination of Non-Competitive Antagonism (pD₂ Value)

The pD₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist, was determined for this compound's non-competitive antagonism.

-

Tissue Preparation: Isolated guinea pig ileum segments are suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

-

Procedure:

-

After an equilibration period, a cumulative concentration-response curve to an agonist (serotonin, bradykinin, or acetylcholine) is established to determine the maximal contractile response.

-

The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis: The maximal response achieved by the agonist in the presence of each concentration of this compound is measured. The concentration of this compound that causes a 50% reduction in the maximal agonist response is determined. The negative logarithm of this molar concentration is the pD₂ value.

Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This assay is used to determine the relaxant potency of this compound on airway smooth muscle.

-

Tissue Preparation: The trachea is excised from a guinea pig, and rings of tracheal tissue are prepared and suspended in an organ bath under the same conditions as the ileum preparation.

-

Procedure:

-

The tracheal rings are pre-contracted with a contractile agent such as histamine or carbachol to induce a stable, submaximal contraction.

-

Once a stable contraction is achieved, cumulative concentrations of this compound or a reference relaxant (e.g., isoprenaline) are added to the organ bath.

-

The relaxation of the tracheal ring is recorded as a percentage of the pre-contracted tone.

-

-

Data Analysis: A concentration-response curve for relaxation is plotted, and the EC₅₀ (the molar concentration of the drug that produces 50% of the maximal relaxation) is determined. The pD₂ value is then calculated as the negative logarithm of the EC₅₀.

Mast Cell Degranulation Assay

This assay quantifies the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

-

Cell Preparation: Human lung tissue is obtained and passively sensitized by incubation with serum from an allergic individual containing specific IgE antibodies. This process primes the mast cells within the tissue to respond to the specific allergen.

-

Procedure:

-

The sensitized lung tissue fragments are incubated with various concentrations of this compound or a control vehicle.

-

Following the incubation period, the tissue is challenged with the specific antigen (allergen) to induce mast cell degranulation.

-

The supernatant is collected, and the amount of histamine released is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis: The percentage of histamine release in the presence of this compound is compared to the release in the control group. The concentration of this compound that causes a 50% inhibition of histamine release (IC₅₀) can be determined.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of phosphodiesterase enzymes.

-

Enzyme Preparation: A purified preparation of phosphodiesterase is used.

-

Procedure:

-

The PDE enzyme is incubated with its substrate, either cyclic AMP (cAMP) or cyclic GMP (cGMP), in the presence of various concentrations of this compound or a known PDE inhibitor.

-

The reaction is allowed to proceed for a set period, during which the PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

-

The reaction is stopped, and the amount of remaining cyclic nucleotide or the amount of 5'-monophosphate produced is quantified. This can be done using various methods, including radioimmunoassays, enzyme-linked immunoassays (ELISA), or fluorescence-based assays.

-

-

Data Analysis: The inhibitory activity of this compound is expressed as the percentage of inhibition of PDE activity compared to a control without the inhibitor. An IC₅₀ value can be calculated if a dose-dependent inhibition is observed.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Eprozinol

Eprozinol is a chemical compound classified as a bronchodilator, primarily utilized in the management of obstructive airway diseases.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and the experimental protocols used to elucidate its pharmacological effects.

Chemical and Physical Properties

This compound is a benzyl ether and a piperazine derivative.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol | [1][2] |

| Chemical Formula | C22H30N2O2 | [1][2][3][4][5][6] |

| Molecular Weight | 354.49 g/mol | [4][5][6] |

| Monoisotopic Mass | 354.230728204 Da | [2] |

| CAS Number | 32665-36-4 | [2][4] |

| Percent Composition | C 74.54%, H 8.53%, N 7.90%, O 9.03% | [4] |

| Stereochemistry | Mixed | [5] |

This compound Dihydrochloride is a common salt form of the compound.

| Property | Value | Source |

| Chemical Formula | C22H30N2O2.2HCl | [4] |

| Molecular Weight | 427.41 g/mol | [4] |

| CAS Number | 27588-43-8 | [4][7] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 164°C | [4] |

| Solubility | Soluble in water and alcohol | [4] |

Chemical Structure

This compound's structure features a central piperazine ring. One nitrogen of the piperazine is substituted with a 3-hydroxy-3-phenylpropyl group, and the other nitrogen is substituted with a 2-methoxy-2-phenylethyl group. The presence of these functional groups is crucial for its biological activity.

Mechanism of Action

This compound exerts its anti-bronchoconstrictive effects through several mechanisms, which are independent of the adrenergic system.[8][9]

-

Antagonism of Bronchoconstrictors: this compound acts as a non-competitive antagonist to several bronchoconstricting agents, including serotonin, bradykinin, and acetylcholine.[10]

-

Inhibition of Mast Cell Degranulation: It inhibits the release of histamine from mast cells, which is a key event in the allergic bronchoconstriction cascade.[10] A 40% inhibition of histamine release has been observed at a concentration of 2 x 10⁻⁶M.[10]

-

Smooth Muscle Relaxation: this compound directly relaxes tracheal smooth muscle.[10]

Experimental Protocols

The pharmacological properties of this compound have been investigated through various in vitro and in vivo experimental models.

The in vitro assessment of this compound's activity involves several key experiments:[10]

-

Inhibition of Mast Cell Histamine Release:

-

Preparation: Human lung tissue is passively sensitized.

-

Incubation: The tissue is incubated with this compound.

-

Challenge: An antigen is added to induce an anaphylactic response.

-

Measurement: The amount of histamine released from mast cells is quantified to determine the inhibitory effect of this compound.[10]

-

-

Antagonism of Smooth Muscle Contraction:

-

Tissue Preparation: Isolated guinea pig ileum or tracheal muscle is used.

-

Induction of Contraction: Contractions are induced by agonists such as bradykinin, acetylcholine, serotonin, BaCl₂, or CaCl₂.

-

This compound Application: The ability of this compound to antagonize these contractions is measured.

-

-

Investigation of Cyclic Nucleotide Levels:

-

Tissue: Guinea pig trachea is used.

-

Measurement: Changes in the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) are assessed to understand the intracellular signaling pathways involved.

-

-

Phosphodiesterase Inhibition Assay:

-

This experiment investigates whether this compound's mechanism involves the inhibition of phosphodiesterase, an enzyme that degrades cAMP.

-

In vivo studies have been conducted on anesthetized guinea pigs to confirm the anti-bronchoconstrictor effects of this compound.[8][9]

-

Inhibition of Induced Bronchospasm:

-

Animal Model: Anesthetized guinea pigs are used.

-

Induction of Bronchospasm: Bronchospasm is induced by intravenous perfusion of histamine or serotonin.

-

Drug Administration: this compound (5 mg/kg), isoprenaline (2 µg/kg), or theophylline (15 mg/kg) is administered intravenously.

-

Assessment: The inhibition of the induced bronchospasm is measured and compared between the different compounds.[8][9]

-

-

Interaction with Adrenergic Agents:

-

Potentiation/Antagonism with Isoprenaline: The study investigates whether the anti-bronchoconstrictor effects of this compound and isoprenaline are additive, synergistic, or antagonistic.

-

Propranolol Blockade: Propranolol, a beta-blocker, is administered to determine if it blocks the anti-bronchoconstrictor effects of this compound, which would indicate an interaction with the adrenergic system.[8][9]

-

Analytical Methodologies

The analysis of this compound in pharmaceutical formulations and biological fluids typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a common method for the separation and quantification of this compound and its related substances.[11][12][13] Method development would involve optimizing the mobile phase, stationary phase, and detector settings to achieve adequate separation and sensitivity. Gas Chromatography (GC) could also be a viable technique, potentially after derivatization to improve volatility and thermal stability.[11][14]

Synthesis

The synthesis of this compound has been described in the literature, with patents detailing its preparation.[4] One notable method involves the asymmetric hydrogenation of β- and γ-amino ketone derivatives, which has been shown to be an efficient route for the synthesis of this compound.[15]

Conclusion

This compound is a well-characterized bronchodilator with a multi-faceted mechanism of action that is distinct from adrenergic agents. Its chemical and physical properties, along with its pharmacological effects, have been established through a variety of in vitro and in vivo studies. The analytical methods for its quantification are based on standard chromatographic techniques, and efficient synthetic routes have been developed. This comprehensive understanding of this compound's chemistry and pharmacology is essential for its continued development and clinical application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H30N2O2 | CID 122553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C22H30N2O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound [drugcentral.org]

- 7. This compound dihydrochloride | C22H32Cl2N2O2 | CID 161574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanisms of anti-bronchoconstrictive effects of this compound. II. In vivo studies on the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. karger.com [karger.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. mdpi.com [mdpi.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. File:this compound synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

Eprozinol: A Comprehensive Review of Preclinical and Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a piperazine derivative that has been investigated for its therapeutic potential in obstructive airway diseases. This technical guide provides a comprehensive literature review of the key preclinical and clinical studies on this compound, with a focus on its mechanism of action, efficacy, and experimental basis. This document summarizes quantitative data in structured tables, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows as visualized through Graphviz diagrams.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, primarily characterized by its anti-bronchoconstrictive and mucolytic properties. Preclinical studies have elucidated several key aspects of its pharmacological profile.

Anti-Bronchoconstrictive Effects

This compound demonstrates non-competitive antagonism at several receptors involved in bronchoconstriction. In vitro studies on isolated guinea pig tissues have shown that this compound antagonizes the contractile effects of serotonin, bradykinin, and acetylcholine.[1] Furthermore, this compound exhibits relaxant effects on tracheal smooth muscle, although it is less potent than isoprenaline.[1] A notable aspect of its anti-bronchoconstrictive action is its ability to inhibit mast cell degranulation. In human lung tissue, this compound has been shown to inhibit histamine release, a key event in the allergic inflammatory cascade.[1]

Mucolytic and Expectorant Effects

Clinical observations suggest that this compound also possesses mucolytic and expectorant properties, contributing to its therapeutic effect in chronic bronchitis. It is thought to modulate the production of respiratory mucus, leading to a less viscous and more easily cleared secretion. This is complemented by a potential to enhance ciliary activity, further aiding in mucociliary clearance. However, quantitative in vitro data on these specific effects are limited in the currently available literature.

Potential Calcium Channel Blocking Activity

The non-specific antagonism of BaCl2 and CaCl2-induced smooth muscle contractions suggests a potential calcium channel blocking activity.[1] This mechanism may contribute to its smooth muscle relaxant properties.

The following diagram illustrates the proposed signaling pathways involved in this compound's mechanism of action.

Preclinical Studies

A series of in vitro and in vivo preclinical studies have been conducted to characterize the pharmacological properties of this compound.

In Vitro Studies

Table 1: Summary of In Vitro Quantitative Data for this compound

| Parameter | Agonist/Tissue | This compound pD2' / Activity | Reference |

| Non-competitive Antagonism | Serotonin (Guinea Pig Ileum) | 4.21 ± 0.09 | [1] |

| Bradykinin (Guinea Pig Ileum) | 3.81 ± 0.07 | [1] | |

| Acetylcholine (Guinea Pig Trachea) | 4.17 ± 0.07 | [1] | |

| Relaxant Effect | Calf Tracheal Smooth Muscle | pD2 = 4.37 ± 0.17 | [1] |

| Guinea Pig Trachea | pD2 = 2.5 ± 0.09 | [1] | |

| Mast Cell Degranulation | Human Lung Tissue (Antigen-induced) | 40% inhibition at 2 x 10⁻⁶ M | [1] |

Experimental Protocols: In Vitro Assays

-

Isolated Organ Bath Studies (Guinea Pig Ileum and Trachea):

-

Tissue Preparation: Male guinea pigs (350-450 g) are euthanized. The terminal portion of the ileum or the trachea is dissected and placed in an oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).

-

Mounting: Segments of the ileum or tracheal strips are mounted in a 10-20 mL organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15-20 minutes.

-

Experimental Procedure: Cumulative concentration-response curves to agonists (serotonin, bradykinin, or acetylcholine) are obtained. After a stable response is established, the tissue is incubated with this compound for a predetermined period (e.g., 30-60 minutes) before obtaining a second concentration-response curve to the agonist.

-

Data Analysis: The antagonistic effect is quantified by calculating the pD₂' value, a measure of potency for non-competitive antagonists.

-

-

Mast Cell Histamine Release Assay (Human Lung Tissue):

-

Tissue Preparation: Macroscopically normal human lung tissue is obtained from surgical resections. The tissue is passively sensitized by incubation with serum from an allergic donor.

-

Experimental Procedure: The sensitized lung fragments are challenged with the specific antigen in the presence and absence of this compound at various concentrations.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using a spectrofluorometric assay.

-

Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in histamine release compared to the control (antigen alone).

-

The following diagram outlines the general workflow for the in vitro isolated organ bath experiments.

In Vivo Studies

Table 2: Summary of In Vivo Quantitative Data for this compound

| Animal Model | Parameter | This compound Dose | Effect | Reference |

| Guinea Pig | Histamine- or Serotonin-induced Bronchospasm | 5 mg/kg (i.v.) | Clear inhibition of bronchospasm | [2] |

Experimental Protocol: In Vivo Bronchospasm in Guinea Pigs

-

Animal Preparation: Male guinea pigs are anesthetized (e.g., with urethane). The trachea is cannulated for artificial ventilation and for the measurement of intratracheal pressure. A jugular vein is cannulated for intravenous drug administration.

-

Induction of Bronchospasm: Bronchospasm is induced by a continuous intravenous infusion of histamine or serotonin at a rate that produces a stable and submaximal increase in intratracheal pressure.

-

Drug Administration: Once a stable bronchospasm is achieved, this compound (5 mg/kg) is administered intravenously.

-

Measurement of Bronchoconstriction: Changes in intratracheal pressure are continuously recorded. The inhibitory effect of this compound is determined by the reduction in the histamine- or serotonin-induced increase in intratracheal pressure.

-

Data Analysis: The percentage inhibition of the bronchospastic response is calculated.

The following diagram illustrates the logical relationship in the in vivo bronchospasm experiment.

Clinical Studies

Clinical investigations of this compound have primarily focused on its efficacy in the treatment of chronic bronchitis.

Efficacy in Chronic Bronchitis

A study by Nicrosini and Carpinella (1978) evaluated the treatment of chronic bronchitis with dyspnea and cough. While the full text with detailed quantitative data is not widely available, the study reported positive outcomes in symptom relief. Further clinical trials with robust, quantitative endpoints such as changes in Forced Expiratory Volume in 1 second (FEV1) and validated symptom scores are needed to fully establish the clinical efficacy of this compound.

Table 3: Summary of Clinical Data for this compound (Qualitative)

| Indication | Key Findings | Reference |

| Chronic Bronchitis with Dyspnea and Cough | Reported improvement in symptoms | Nicrosini & Carpinella, 1978 |

Conclusion

This compound is a compound with a multifaceted mechanism of action that includes non-competitive antagonism of key bronchoconstrictors, inhibition of mast cell degranulation, and potential calcium channel blocking activity. Preclinical studies have provided quantitative data supporting these mechanisms. Early clinical data suggested a benefit in chronic bronchitis, but more comprehensive clinical trials with quantitative endpoints are necessary to fully define its therapeutic role. This technical guide provides a summary of the available literature to aid researchers and drug development professionals in further exploring the potential of this compound.

References

Eprozinol's effects on inflammatory mediators in asthma

Eprozinol: An Inquiry into its Effects on Inflammatory Mediators in Asthma Reveals a Gap in Current Scientific Literature

An in-depth review of publicly available scientific and medical literature reveals a significant absence of information regarding the effects of a substance referred to as "eprosinol" on inflammatory mediators in asthma. Extensive searches of scholarly databases, clinical trial registries, and pharmaceutical development pipelines have not yielded any specific data on its mechanism of action, its impact on key inflammatory pathways in asthma, or any experimental protocols related to its study in this context.

Asthma is a complex respiratory condition characterized by chronic airway inflammation. This inflammation is driven by a host of mediators, including cytokines (such as interleukin-4, -5, and -13), chemokines, leukotrienes, prostaglandins, and histamine. These molecules orchestrate the infiltration and activation of various immune cells, including eosinophils and neutrophils, leading to the airway hyperresponsiveness and remodeling seen in asthmatic patients.

Given the central role of these inflammatory mediators, a thorough understanding of how any potential therapeutic agent modulates their activity is crucial for drug development and clinical application. However, for this compound, such information is not available in the current body of scientific knowledge.

One isolated mention of "eprosinol" appears in a patent for a bioadhesive composition, where it is listed among a broad class of bronchodilators. This listing, however, does not provide any specific data on its biological effects, its mechanism of action, or any studies investigating its role in asthma or inflammation.

Without any foundational research on this compound's pharmacological properties and its interaction with the immune system, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested. The scientific community has not, to date, published any findings that would allow for such an analysis.

Therefore, for researchers, scientists, and drug development professionals seeking information on this topic, it is important to note that the effects of this compound on inflammatory mediators in asthma remain an uninvestigated area. Any future research in this domain would need to begin with foundational preclinical studies to determine its basic pharmacological profile and its potential as an anti-inflammatory agent in the context of asthma.

Eprozinol: An In-depth Technical Guide on its Early Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol, a piperazine derivative identified as 3-[4-(2-Methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol, emerged as a significant bronchodilator for the management of obstructive airway diseases. This technical guide provides a comprehensive overview of its early discovery, synthesis, and preclinical and clinical development. The document details the initial pharmacological investigations that elucidated its mechanism of action, which is notably independent of the adrenergic system. Key experimental protocols for its synthesis and pharmacological assessment are presented, supported by quantitative data organized for clarity and comparative analysis. Furthermore, this guide illustrates the developmental workflow and the compound's mechanism of action through detailed diagrams, offering a thorough resource for researchers and professionals in the field of respiratory drug development.

Introduction

This compound is a bronchodilator agent developed for the treatment of obstructive airway diseases, including chronic bronchitis.[1] Its development was pioneered by the Centre d'Etudes et de Recherches Mauvernay (C.E.R.M.) in France. Early research focused on its potential to alleviate bronchospasm, a key feature of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This guide delves into the foundational studies that characterized this compound, from its chemical synthesis to its pharmacological and initial clinical evaluation.

Discovery and Synthesis

The initial discovery and development of this compound can be traced back to the early 1970s, with the invention credited to Roland-Yves Mauvernay. The foundational patents, GB1188505 and US3705244, filed in the late 1960s and granted in the early 1970s, lay the groundwork for its synthesis and therapeutic application. A later publication in 1995 by Sakuraba and Achiwa detailed a practical and efficient asymmetric hydrogenation method for the synthesis of this compound.[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as described in the referenced literature, involves a multi-step process. A practical synthetic route is outlined below, based on the work of Sakuraba and Achiwa (1995).[2]

Key Starting Materials:

-

1-(2-Methoxy-2-phenylethyl)piperazine

-

3-Chloro-1-phenylpropan-1-one

Step 1: Condensation

1-(2-Methoxy-2-phenylethyl)piperazine is reacted with 3-chloro-1-phenylpropan-1-one in an appropriate solvent, such as a lower alcohol or a ketone, in the presence of a base (e.g., potassium carbonate) to yield the intermediate ketone, 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-one.

Step 2: Asymmetric Hydrogenation

The intermediate ketone is then subjected to asymmetric hydrogenation to produce the chiral alcohol, this compound. This step is crucial for obtaining the desired stereoisomer with optimal pharmacological activity. The reaction is typically carried out using a chiral catalyst, such as a rhodium-phosphine complex, under a hydrogen atmosphere.

Step 3: Purification

The final product, this compound, is purified using standard techniques such as crystallization or chromatography to achieve the desired level of purity for pharmaceutical use.

Preclinical Pharmacology

The preclinical pharmacological evaluation of this compound was extensively carried out to elucidate its mechanism of action and to establish its efficacy and safety profile. The majority of this foundational work was conducted at the Centre d'Etudes et de Recherches Mauvernay.

Mechanism of Action

In vitro and in vivo studies conducted in the late 1970s and early 1980s were pivotal in defining this compound's unique mechanism of action as a bronchodilator.

A key 1981 study by Labrid et al. investigated the in vitro effects of this compound on various smooth muscle preparations. The findings demonstrated that this compound acts as a non-competitive antagonist to several bronchoconstrictors. The pD2 values, a measure of antagonist potency, are summarized in the table below.

| Bronchoconstrictor | Test System | pD2 Value of this compound |

| Serotonin | Guinea Pig Ileum | 4.21 ± 0.09 |

| Bradykinin | Guinea Pig Ileum | 3.81 ± 0.07 |

| Acetylcholine | Guinea Pig Ileum | 4.17 ± 0.07 |

Table 1: In Vitro Antagonist Activity of this compound

The study also revealed that this compound has a direct relaxant effect on tracheal smooth muscle, with a pD2 value of 4.37 ± 0.17 in calf trachea and 2.5 ± 0.09 in guinea pig trachea. Importantly, this relaxant effect was not blocked by propranolol, indicating that the mechanism is independent of β-adrenergic receptor stimulation. Furthermore, this compound was found to be a very weak inhibitor of phosphodiesterase, suggesting this is not its primary mechanism of action.

In vivo studies in anesthetized guinea pigs further solidified the understanding of this compound's anti-bronchoconstrictive properties. A 1981 publication by Labrid, Duchene-Marullaz, and Rispat demonstrated that intravenous administration of this compound at a dose of 5 mg/kg significantly inhibited bronchospasm induced by histamine or serotonin.[1] The intensity of this inhibition was comparable to that of isoprenaline (2 µg/kg) and theophylline (15 mg/kg).[1]

Preclinical Development Workflow

The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Signaling Pathway

The mechanism of this compound's bronchodilator effect, being independent of the adrenergic pathway, suggests a distinct signaling cascade. While the precise downstream signaling was not fully elucidated in the early studies, the lack of phosphodiesterase inhibition and adrenergic receptor interaction points towards a more direct effect on smooth muscle contractility.

References

Eprozinol's Molecular Targets in Obstructive Airway Disease: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a bronchodilator agent indicated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is multifaceted, distinguishing it from conventional adrenergic agonists. This technical guide synthesizes the available preclinical data on the molecular targets of this compound, focusing on its direct interactions with key signaling pathways implicated in airway smooth muscle contraction and inflammation. Quantitative data from in vitro studies are presented, alongside detailed descriptions of relevant experimental protocols and visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Obstructive airway diseases are characterized by airflow limitation resulting from bronchoconstriction, inflammation, and airway remodeling. Pharmacological interventions aim to alleviate these symptoms by targeting the underlying molecular pathways. This compound has been identified as a bronchodilator with a mechanism of action independent of the adrenergic system[1]. This guide provides a detailed examination of the experimental evidence elucidating the molecular targets of this compound, offering insights for further research and drug development.

Molecular Mechanisms of Action

The primary bronchodilatory and anti-inflammatory effects of this compound are attributed to a combination of non-competitive antagonism of bronchoconstrictors, weak phosphodiesterase inhibition, and stabilization of mast cells.

Non-Competitive Antagonism of Bronchoconstrictors

In vitro studies have demonstrated that this compound acts as a non-competitive antagonist to several key mediators of bronchoconstriction, including serotonin, bradykinin, and acetylcholine. This suggests that this compound does not compete with these agonists for their receptor binding sites but rather inhibits their effects through a different mechanism, possibly by interfering with downstream signaling events or by inducing a conformational change in the receptors.

Calcium Channel Antagonism

The non-specific antagonism of BaCl₂ and CaCl₂-induced smooth muscle contraction suggests that this compound may possess calcium channel blocking properties. By inhibiting the influx of extracellular calcium or its release from intracellular stores, this compound can attenuate the contractile response of airway smooth muscle cells, a critical event in bronchoconstriction.

Phosphodiesterase Inhibition

This compound has been characterized as a very weak inhibitor of phosphodiesterase (PDE) at large concentrations. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that promote smooth muscle relaxation. While its PDE inhibitory activity is not potent, it may contribute to its overall bronchodilatory effect, particularly at higher doses. Studies have shown no significant changes in cAMP or cGMP levels in guinea pig trachea at doses that induce relaxation, indicating this is not its primary mechanism of action.

Mast Cell Stabilization

This compound has been shown to inhibit histamine release from mast cells, suggesting a mast cell stabilizing effect. This action can contribute to its anti-inflammatory properties by preventing the release of histamine and other pro-inflammatory mediators that trigger bronchoconstriction and airway inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound from in vitro studies.

Table 1: Relaxant Effects of this compound on Tracheal Smooth Muscle

| Tissue Source | Parameter | Value |

| Calf Trachea | pD₂ | 4.37 ± 0.17 |

| Guinea Pig Trachea | pD₂ | 2.5 ± 0.09 |

Table 2: Antagonistic Effects of this compound

| Agonist | Parameter | Value |

| Serotonin | pD₂' | 4.21 ± 0.09 |

| Bradykinin | pD₂' | 3.81 ± 0.07 |

| Acetylcholine | pD₂' | 4.17 ± 0.07 |

Table 3: Mast Cell Stabilizing Effect of this compound

| Mediator Release | Parameter | Concentration (M) | Inhibition (%) |

| Histamine | IC | 2 x 10⁻⁶ | 40 |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Bronchodilatory Effect

Caption: Proposed mechanism of this compound's bronchodilatory action.

Experimental Workflow for Assessing Bronchodilator Activity

Caption: Workflow for evaluating the relaxant effect of this compound.

Experimental Protocols

Based on the available data, the following are detailed methodologies likely employed in the key experiments cited.

Isolated Organ Bath for Bronchodilator and Antagonist Activity

-

Tissue Preparation: Tracheal chains or rings are prepared from euthanized animals (e.g., guinea pigs, calves). The tissues are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Tension Measurement: The tissues are connected to an isometric force transducer to record changes in muscle tension.

-

Bronchodilator Assay: After an equilibration period, the tracheal preparations are pre-contracted with a spasmogen (e.g., histamine, methacholine). Cumulative concentrations of this compound are then added to the organ bath, and the resulting relaxation is recorded. A dose-response curve is constructed to determine the pD₂ value.

-

Antagonist Assay (Schild Plot Analysis): To determine the nature of antagonism, dose-response curves to a bronchoconstrictor agonist (e.g., serotonin, bradykinin, acetylcholine) are generated in the absence and presence of increasing concentrations of this compound. A Schild plot is then constructed to determine the pA₂ value and whether the antagonism is competitive or non-competitive. For non-competitive antagonism, the pD₂' is calculated.

Mast Cell Stabilization Assay

-

Cell Source: Mast cells can be isolated from peritoneal lavage of rats or derived from human lung tissue.

-

Sensitization: For IgE-dependent activation, mast cells are passively sensitized by incubation with IgE antibodies.

-

Drug Incubation: The sensitized mast cells are pre-incubated with various concentrations of this compound for a defined period.

-

Challenge and Mediator Release: The cells are then challenged with an appropriate stimulus (e.g., antigen for sensitized cells, compound 48/80) to induce degranulation.

-

Quantification of Histamine Release: The amount of histamine released into the supernatant is quantified using a sensitive assay, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection. The percentage of inhibition of histamine release at different this compound concentrations is calculated to determine the IC₅₀ value.

Phosphodiesterase Activity Assay

-

Enzyme Source: Phosphodiesterase enzymes can be isolated from homogenized lung tissue or obtained as recombinant proteins.

-

Assay Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by PDE.

-

Procedure: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence and absence of various concentrations of this compound.

-

Detection: The amount of remaining substrate or the amount of product formed is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays. The inhibitory effect of this compound is expressed as an IC₅₀ value.

Conclusion

The available evidence suggests that this compound exerts its therapeutic effects in obstructive airway disease through a combination of molecular mechanisms, primarily as a non-competitive antagonist of key bronchoconstrictors and as a weak calcium channel blocker. Its modest mast cell stabilizing and phosphodiesterase inhibitory activities may also contribute to its overall clinical profile. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, highlighting the need for further research to fully elucidate its mechanism of action and to explore its full therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this area.

References

Eprozinol: A Pharmacological Profile as a Bronchodilator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprozinol is a piperazine derivative that has been investigated for its bronchodilator properties in the management of obstructive airway diseases. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key findings from in-vitro and in-vivo studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of respiratory therapeutics. Preclinical studies have demonstrated that this compound possesses anti-bronchoconstrictor and bronchorelaxant activities. A notable characteristic of this compound is that its mechanism of action appears to be independent of the adrenergic system, distinguishing it from conventional beta-adrenergic agonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in-vitro studies, providing a comparative view of this compound's potency and efficacy.

Table 1: Relaxant Effects of this compound on Tracheal Smooth Muscle

| Tissue | Agonist | pD2 (mean ± SEM) |

| Calf Tracheal Muscle | Isoprenaline | 7.93 ± 0.21 |

| This compound | 4.37 ± 0.17 | |

| Guinea Pig Trachea | Isoprenaline | 6.7 ± 0.10 |

| This compound | 2.5 ± 0.09 |

pD2 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: Antagonistic Effects of this compound against Various Bronchoconstrictors

| Agonist | pD2 (mean ± SEM) | Antagonism Type |

| Serotonin | 4.21 ± 0.09 | Non-competitive |

| Bradykinin | 3.81 ± 0.07 | Non-competitive |

| Acetylcholine | 4.17 ± 0.07 | Non-competitive |

Mechanism of Action

Signaling Pathways

Investigations into the biochemical mechanisms of this compound have explored its potential effects on key intracellular signaling pathways involved in smooth muscle contraction and relaxation.

-

Cyclic Nucleotides (cAMP and cGMP): Studies have shown that this compound does not significantly alter the levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in guinea pig trachea. This suggests that its bronchodilator effect is not mediated through the modulation of these second messengers, a pathway commonly utilized by other classes of bronchodilators such as beta-agonists and phosphodiesterase inhibitors.

-

Phosphodiesterase (PDE) Inhibition: this compound has been investigated for its potential to inhibit phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP. The results of these studies indicated that this compound does not have a significant inhibitory effect on phosphodiesterase activity.

The lack of involvement of the adrenergic system and the cyclic nucleotide pathways points towards a distinct mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro and in-vivo studies cited in this guide.

In-Vitro Studies

1. Inhibition of Mast Cell Histamine Release:

-

Tissue Preparation: Human lung tissue was passively sensitized.

-

Procedure: The sensitized lung preparations were incubated with this compound. An immunological reaction was then initiated, and the release of histamine from mast cells was measured. In a separate experiment, the lung preparations were rinsed after incubation with this compound before the addition of the antigen.

-

Comparison: The inhibitory effect of this compound on histamine release was compared with that of disodium cromoglycate and isoprenaline. A 40% inhibition of mast cell histamine release was observed with an this compound concentration of 2 x 10⁻⁶M.[2]

2. Antagonism of Bronchoconstrictors:

-

Tissue Preparation: Isolated guinea pig ileum or tracheal muscle was used.

-

Procedure: The dose-response curves of various contractile agents (serotonin, bradykinin, and acetylcholine) were determined in the absence and presence of this compound.

-

Analysis: The antagonistic effect of this compound was quantified by calculating the pD2 values, and the type of antagonism (competitive or non-competitive) was determined. This compound demonstrated non-competitive antagonism against serotonin, bradykinin, and acetylcholine.[2]

3. Interference with Smooth Muscle Contraction Induced by BaCl₂ or CaCl₂:

-

Tissue Preparation: Guinea pig ileum, tracheal muscle, or KCl-depolarized guinea pig caecum was utilized.

-

Procedure: The contractile responses to BaCl₂ or CaCl₂ were measured in the presence of this compound.

-

Observation: this compound was found to non-specifically antagonize the contractions induced by BaCl₂ and CaCl₂.[2]

4. Assessment of Relaxant Effects on Tracheal Muscle:

-

Tissue Preparation: Calf and guinea pig tracheal smooth muscle preparations were used.

-

Procedure: The relaxant effects of this compound and the beta-agonist isoprenaline were assessed on the tracheal muscle preparations.

-

Analysis: The potency of the relaxant effects was determined by calculating the pD2 values. For calf trachea, the pD2 for this compound was 4.37 ± 0.17, and for isoprenaline, it was 7.93 ± 0.21. In guinea pig trachea, the pD2 for this compound was 2.5 ± 0.09, and for isoprenaline, it was 6.7 ± 0.10.[2]

5. Investigation of Cyclic Nucleotide Levels and Phosphodiesterase Activity:

-

Tissue Preparation: Guinea pig trachea was used for these biochemical assays.

-

Procedure: The levels of cAMP and cGMP were measured in tracheal tissue following treatment with this compound. The inhibitory effect of this compound on phosphodiesterase activity was also assessed.

-

Findings: These investigations revealed no significant changes in cAMP or cGMP levels and no notable inhibition of phosphodiesterase by this compound.

In-Vivo Studies

1. Inhibition of Histamine- and Serotonin-Induced Bronchospasm:

-

Animal Model: Anesthetized guinea pigs were used.

-

Procedure: Bronchospasm was induced by intravenous perfusion of histamine or serotonin. This compound (5 mg/kg), isoprenaline (2 µg/kg), or theophylline (15 mg/kg) was administered intravenously to assess the inhibition of bronchospasm.

-

Results: this compound demonstrated a clear inhibition of the induced bronchospasm, with an intensity not significantly different from that of isoprenaline and theophylline.[1]

2. Interaction with Isoprenaline:

-

Animal Model: Anesthetized guinea pigs with histamine-induced bronchospasm.

-

Procedure: The anti-bronchoconstrictor effects of this compound and isoprenaline were evaluated when administered together.

-

Findings: The activities of this compound and isoprenaline were found to be directly additive, with no interference observed between the two compounds.[1]

3. Effect of Propranolol Blockade:

-

Animal Model: Anesthetized guinea pigs.

-

Procedure: The effect of the beta-blocker propranolol on the anti-bronchoconstrictor activity of this compound on tracheal musculature was investigated.

-

Outcome: Propranolol had no effect on the in-vivo anti-bronchoconstrictor activity of this compound, further supporting a mechanism of action independent of the adrenergic system.[1]

Conclusion

This compound exhibits bronchodilator and anti-bronchoconstrictor properties through a mechanism that is independent of the adrenergic system and does not appear to involve the modulation of cyclic nucleotide pathways. Its ability to non-competitively antagonize various bronchoconstrictors and interfere with calcium-induced smooth muscle contraction suggests a mode of action that may involve direct effects on smooth muscle cell membrane or intracellular calcium handling. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of novel bronchodilator agents. The distinct pharmacological profile of this compound may present an alternative therapeutic strategy for obstructive airway diseases.

References

Eprozinol: A Technical Guide to its Chemical Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Eprozinol, a bronchodilator agent. The document details its chemical identifiers, explores its multifaceted mechanism of action, and provides insights into key experimental protocols utilized in its pharmacological evaluation.

Core Chemical Identifiers of this compound

This compound is chemically described as 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol.[1] A comprehensive summary of its key chemical identifiers is presented in the table below, offering a valuable resource for researchers. The primary CAS Registry Number for this compound is 32665-36-4, while its dihydrochloride salt is identified by the CAS number 27588-43-8.

| Identifier | Value | Reference(s) |

| CAS Number | 32665-36-4 | [1] |

| CAS Number (Dihydrochloride) | 27588-43-8 | |

| IUPAC Name | 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol | [1] |

| Chemical Formula | C22H30N2O2 | [1] |

| Molecular Weight | 354.49 g/mol | |

| SMILES | COC(CN1CCN(CC(C2=CC=CC=C2)O)CC1)C3=CC=CC=C3 | |

| InChI Key | QSRHLIUOSXVKTG-UHFFFAOYSA-N |

Pharmacological Profile and Mechanism of Action

This compound exhibits its bronchodilatory effects through a complex mechanism that is independent of the adrenergic system.[2][3] Its action is characterized by a non-competitive antagonism of several key bronchoconstrictors, interference with calcium-mediated smooth muscle contraction, and the inhibition of histamine release from mast cells.

Antagonism of Bronchoconstrictors

In-vitro studies have demonstrated that this compound acts as a non-competitive antagonist to serotonin, bradykinin, and acetylcholine.[4] This broad-spectrum antagonism contributes to its ability to counteract various pathways that lead to airway narrowing.

Interference with Calcium Signaling

This compound has been shown to non-specifically antagonize smooth muscle contraction induced by barium chloride (BaCl₂) and calcium chloride (CaCl₂).[4] This suggests an interference with the influx or intracellular action of calcium ions, a critical step in the contraction of airway smooth muscle.

Inhibition of Mast Cell Degranulation

A significant aspect of this compound's activity is its ability to inhibit the release of histamine from mast cells.[4] In studies on human lung tissue, a 40% inhibition of histamine release was observed at a concentration of 2 x 10⁻⁶M.[4] This action helps to mitigate the inflammatory component of bronchoconstriction.

Role of Phosphodiesterase and Cyclic Nucleotides

Investigations into this compound's effect on the phosphodiesterase (PDE) enzyme have revealed that it is a very weak inhibitor, and only at large concentrations.[4] Furthermore, studies on guinea pig trachea have shown no significant changes in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) at doses that induce relaxation.[4] This indicates that its primary mechanism of action is not reliant on the modulation of these cyclic nucleotides.

The following diagram illustrates the multifaceted mechanism of action of this compound:

Key Experimental Protocols

The pharmacological properties of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Bronchodilator Activity on Guinea Pig Trachea

This protocol assesses the relaxant effect of this compound on isolated guinea pig tracheal smooth muscle.

1. Tissue Preparation:

-

Male Hartley guinea pigs are euthanized.

-

The trachea is excised and placed in Krebs-Henseleit solution.

-

The trachea is cut into rings, approximately 2-3 mm in width.

-

Each ring is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

2. Tension Measurement:

-

The tracheal rings are connected to isometric force transducers to record changes in muscle tension.

-

An optimal resting tension is applied to the tissues and they are allowed to equilibrate.

3. Experimental Procedure:

-

The tracheal rings are pre-contracted with a standard bronchoconstrictor agent such as histamine, serotonin, or acetylcholine to induce a stable contraction.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxant response is measured as the percentage reversal of the induced contraction.

-

The potency of this compound is often expressed as the pD₂ value, which is the negative logarithm of the molar concentration of the drug that produces 50% of the maximal response.

Inhibition of Histamine Release from Human Lung Tissue

This assay evaluates the ability of this compound to inhibit antigen-induced histamine release from human mast cells.

1. Tissue Acquisition and Preparation:

-

Macroscopically normal human lung tissue is obtained from patients undergoing thoracic surgery.

-

The tissue is dissected free of pleura, bronchi, and blood vessels and finely minced.

-

The minced tissue is passively sensitized by incubation with serum from an allergic donor containing high levels of IgE antibodies against a specific antigen (e.g., ragweed).

2. Histamine Release Assay:

-

The sensitized lung fragments are washed and suspended in a buffered salt solution.

-

The tissue is pre-incubated with various concentrations of this compound or a vehicle control.

-

Histamine release is initiated by challenging the tissue with the specific antigen.

-

The reaction is stopped, and the supernatant is collected for histamine measurement.

3. Histamine Quantification:

-

The histamine content in the supernatant is determined using a sensitive method such as automated fluorometry or radioimmunoassay.

-

The inhibitory effect of this compound is calculated as the percentage reduction in histamine release compared to the control.

Synthesis of this compound

A method for the synthesis of this compound has been described in the patent literature. The synthesis involves the reaction of 1-(2-methoxy-2-phenylethyl)piperazine with 3-chloro-1-phenyl-1-propanol. Further details can be found in the referenced patent.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The detailed information on its chemical properties, mechanism of action, and key experimental methodologies serves as a valuable resource for further investigation and development of novel respiratory therapeutics.

References

Eprozinol: A Comprehensive Technical Review of its Therapeutic Potential in Obstructive Airway Disease

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Eprozinol is a piperazine derivative that has demonstrated therapeutic potential in the management of obstructive airway diseases, including chronic bronchitis and asthma.[1][2] This technical guide provides an in-depth review of the current understanding of this compound's mechanism of action, supported by available preclinical and clinical data. The document outlines its multifaceted pharmacological activities, including anti-bronchoconstrictive, mucolytic, and potential anti-inflammatory effects.[3] Detailed summaries of experimental protocols and quantitative data are presented to facilitate further research and development. Visual representations of its mechanistic pathways and experimental workflows are provided to enhance comprehension.

Introduction

Obstructive airway diseases, such as chronic bronchitis and asthma, are characterized by airflow limitation, inflammation, and excessive mucus production, leading to significant morbidity and mortality worldwide.[4] Current therapeutic strategies often involve bronchodilators and anti-inflammatory agents.[5] this compound, and its dihydrochloride salt Eprazinone, have been investigated as a therapeutic agent with a unique combination of properties that address several pathological features of these conditions.[6][7] This whitepaper aims to consolidate the existing scientific knowledge on this compound, providing a technical foundation for researchers and drug development professionals.

Mechanism of Action

This compound's therapeutic effects stem from a combination of direct and indirect actions on the airways. Its mechanism is distinct from commonly used adrenergic agents.[8][9]

Anti-Bronchoconstrictive Effects

This compound exhibits significant anti-bronchoconstrictive properties by antagonizing the effects of various endogenous bronchoconstrictors. In vitro studies have demonstrated its ability to non-competitively antagonize serotonin, bradykinin, and acetylcholine.[10] Furthermore, it non-specifically antagonizes smooth muscle contraction induced by BaCl₂ and CaCl₂.[10] This suggests an effect on calcium mobilization or influx in smooth muscle cells. Importantly, its bronchodilator activity is independent of the adrenergic system, as it is not blocked by propranolol.[8][9]

Mast Cell Stabilization